2-(4-Chlorophenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone
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Overview
Description
The compound “2-(4-Chlorophenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone” is a complex organic molecule. It contains a morpholino group, which is a common feature in many pharmaceuticals and biologically active compounds . The presence of a trifluoromethyl group can also be significant, as this group is often used in medicinal chemistry to improve the metabolic stability and bioavailability of a drug .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information on the arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the morpholino group could increase the polarity of the compound, potentially affecting its solubility in water .Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
One study explored the microwave-assisted synthesis of novel pyrimidines and thiazolidinones from a related compound, 1-(4-morpholinophenyl) ethanone. This research demonstrated the compound's utility in generating diverse chemical structures under microwave irradiation, which were then screened for antibacterial activity, showcasing the potential of such compounds in medicinal chemistry and drug development (Merugu, Ramesh, & Sreenivasulu, 2010).
Catalytic Enantioselective Synthesis
Another study reported on the catalytic enantioselective synthesis of morpholinones, highlighting the importance of chiral morpholinone as a significant building block in organic synthesis and medicinal chemistry. This research presents an innovative method for constructing the N,O-heterocycle, showcasing the versatility of related compounds in facilitating complex chemical transformations (He, Wu, Wang, & Zhu, 2021).
Synthesis of Anticonvulsive Agents
Research on the synthesis of new 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones demonstrated their application in producing compounds with pronounced anticonvulsive activity. This highlights the potential of derivatives of the chemical for the development of novel therapeutic agents targeting neurological disorders (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).
Design and Synthesis for Anti-inflammatory Activity
One innovative study involved the design, synthesis, and characterization of novel thiophene derivatives derived from 1-(4-morpholinophenyl)ethanone, showcasing their significant anti-inflammatory activity. This research underscores the relevance of such compounds in discovering new anti-inflammatory drugs, with particular emphasis on molecular modeling to predict activity (Helal, Salem, Gouda, Ahmed, & El-Sherif, 2015).
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO3/c20-15-5-7-16(8-6-15)27-12-18(25)24-9-10-26-17(11-24)13-1-3-14(4-2-13)19(21,22)23/h1-8,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKCNEKJHDNKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone |
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